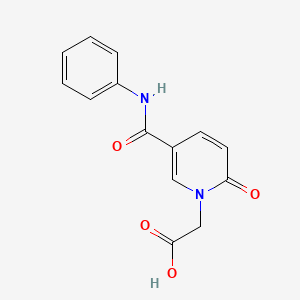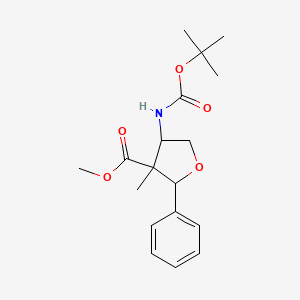
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida es un compuesto orgánico con la fórmula molecular C14H12ClNO2. Es un derivado de la acetanilida, donde el grupo acetamida se sustituye con un átomo de cloro y un grupo hidroxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida generalmente implica la reacción de la 4-hidroxianilina con cloruro de cloroacetilo en presencia de una base como la piridina. La reacción procede a través de la formación de un intermedio, que luego experimenta una sustitución nucleofílica para producir el producto final.
-
Paso 1: Formación del intermedio
Reactivos: 4-hidroxianilina, cloruro de cloroacetilo
Condiciones: Piridina como base, temperatura ambiente
Reacción: [ \text{C6H4(OH)NH2} + \text{ClCH2COCl} \rightarrow \text{C6H4(OH)NHCOCH2Cl} ]
-
Paso 2: Sustitución nucleofílica
Reactivos: Intermedio del Paso 1, fenilamina
Condiciones: Temperatura ambiente
Reacción: [ \text{C6H4(OH)NHCOCH2Cl} + \text{C6H5NH2} \rightarrow \text{C14H12ClNO2} ]
Métodos de producción industrial
La producción industrial de 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.
Reducción: El grupo nitro (si está presente) se puede reducir a una amina.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con un catalizador de paladio (Pd/C).
Sustitución: Hidróxido de sodio (NaOH) u otras bases fuertes.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Varias acetamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como agente antiinflamatorio y analgésico.
Ciencia de materiales: Se utiliza en la síntesis de polímeros y materiales avanzados.
Estudios biológicos: Se investiga su efecto sobre la actividad enzimática y los procesos celulares.
Aplicaciones industriales: Se utiliza en la producción de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de la 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo hidroxilo puede formar enlaces de hidrógeno con sitios activos, mientras que los grupos fenilo y cloro pueden mejorar la afinidad de unión a través de interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos similares
2-cloro-N-(4-hidroxifenil)acetamida: Carece del grupo fenilo, lo que la hace menos hidrofóbica.
N-(4-hidroxifenil)-N-fenilacetamida: Carece del átomo de cloro, lo que afecta su reactividad.
Singularidad
La 2-cloro-N-(4-hidroxifenil)-N-fenilacetamida es única debido a la presencia tanto del cloro como del grupo fenilo, lo que mejora su reactividad química y su afinidad de unión en los sistemas biológicos.
Propiedades
Fórmula molecular |
C14H12ClNO2 |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-10-14(18)16(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,17H,10H2 |
Clave InChI |
SUPIMSIQEOAQGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)
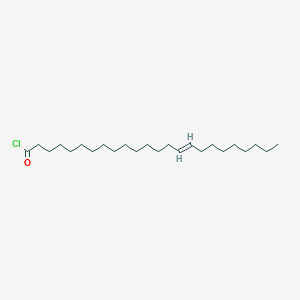
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
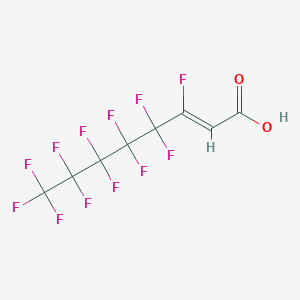
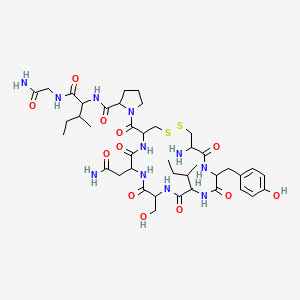
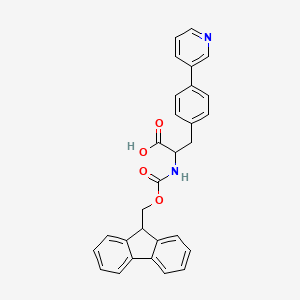


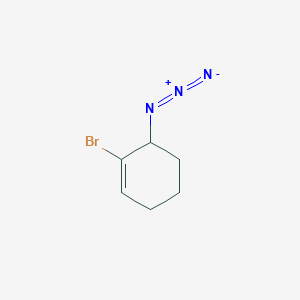
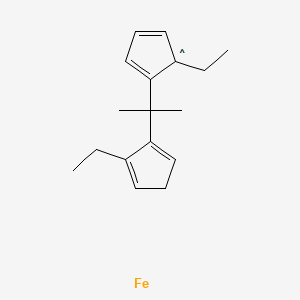
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
